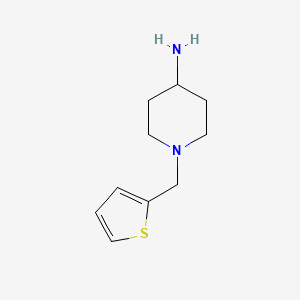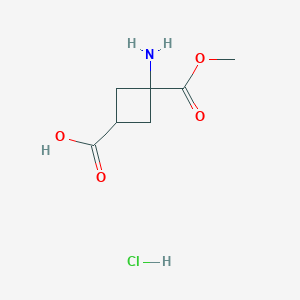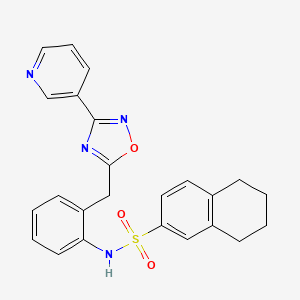![molecular formula C21H20ClFN2O4S2 B2488672 N-(3-chloro-4-fluorobenzyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide CAS No. 1251561-88-2](/img/structure/B2488672.png)
N-(3-chloro-4-fluorobenzyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions, including condensation, fluorination, and the use of protective groups. For example, the use of p-methoxybenzyl (PMB) protection/deprotection strategies has been described for the synthesis of phenoxy substituted thiophene sulfonamides, highlighting the importance of protecting groups in facilitating nucleophilic displacement reactions under mild conditions (Williams, Dandepally, & Kotturi, 2010).
Molecular Structure Analysis
The molecular structure of similar compounds is often characterized using techniques such as FT-IR, NMR, and mass spectrometry. These methods provide insights into the functional groups present, molecular conformation, and the overall molecular geometry. For instance, the synthesis and characterization of 3-Chloro-N'-(2-hydroxy-4-pentadecylbenzylidene) benzothiophene-2-carbohydrazide involved spectral analysis to confirm its structure (Naganagowda & Petsom, 2011).
Chemical Reactions and Properties
Chemical reactions involving thiophene derivatives often exploit the reactivity of the thiophene ring towards electrophilic substitution and nucleophilic displacement. These reactions can lead to a variety of products with different chemical properties. For example, the synthesis of substituted thiophene derivatives from amino-thiophene-carboxamide and carboxaldehydes showcases the versatility of thiophene chemistry in producing compounds with potential antimicrobial activity (Puthran et al., 2019).
Scientific Research Applications
Antimalarial Activity
N-(3-chloro-4-fluorobenzyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide and similar benzothiophene carboxamide derivatives have been synthesized and identified as potent inhibitors of Plasmodium enoyl-acyl carrier protein (ACP) reductase (PfENR), an enzyme crucial for the survival of the malaria-causing organism Plasmodium falciparum. These compounds exhibit strong inhibition of PfENR, with bromo-benzothiophene carboxamide derivatives showing high potency, suggesting their promise for the development of new antimalarial agents Banerjee et al., 2011.
Antimicrobial and Antifungal Activity
Research indicates that N-(3-chloro-4-fluorobenzyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide related compounds demonstrate significant antimicrobial and antifungal activities. Studies have synthesized a variety of semicarbazone derivatives with structural similarities and tested their antimicrobial effectiveness. Among these, specific compounds have shown to possess considerable antibacterial and antifungal properties, highlighting their potential as templates for developing new antimicrobial agents Ahsan et al., 2016.
Application in Chemical Synthesis
The chemical framework of N-(3-chloro-4-fluorobenzyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide is instrumental in the synthesis of various organic molecules. This includes its role in the development of new synthetic pathways and methodologies that leverage its structural components for creating complex molecules with potential biological applications. Such research not only advances the field of synthetic organic chemistry but also provides valuable insights into designing more efficient and selective reactions for pharmaceutical development Spoorthy et al., 2021.
properties
IUPAC Name |
N-[(3-chloro-4-fluorophenyl)methyl]-3-[(4-ethoxyphenyl)-methylsulfamoyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClFN2O4S2/c1-3-29-16-7-5-15(6-8-16)25(2)31(27,28)19-10-11-30-20(19)21(26)24-13-14-4-9-18(23)17(22)12-14/h4-12H,3,13H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFDVZCSAFPKHTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NCC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClFN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorobenzyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4,4,4-Trifluoro-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]butan-1-one](/img/structure/B2488596.png)
![Cyclohexyl(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2488599.png)
![1-(3-fluorophenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)methanesulfonamide](/img/structure/B2488600.png)


![N-methyl-1-[4-(3,3,3-trifluoropropoxy)phenyl]methanamine](/img/structure/B2488604.png)
![ethyl 2-(2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate](/img/structure/B2488605.png)
![(E)-N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(furan-2-yl)acrylamide](/img/structure/B2488606.png)

![N-[(2-Cyclopropylpyrimidin-5-yl)methyl]-N-[(2-methylphenyl)methyl]sulfamoyl fluoride](/img/structure/B2488608.png)
![1-(4-Tert-butylphenyl)-3-[8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]urea](/img/structure/B2488609.png)